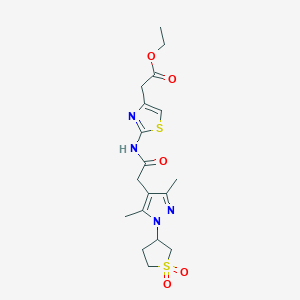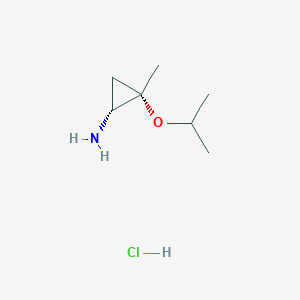
(1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1429305-44-1 . It has a molecular weight of 165.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is (1R,2S)-2-isopropoxy-2-methylcyclopropan-1-amine hydrochloride . The InChI code is 1S/C7H15NO.ClH/c1-5(2)9-7(3)4-6(7)8;/h5-6H,4,8H2,1-3H3;1H/t6-,7+;/m1./s1 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
This compound is involved in the synthesis of biologically active molecules through specific chemical reactions. For example, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is a notable process. This method has been applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, highlighting its significance in developing therapeutic agents (Lifchits & Charette, 2008).
Pharmacological Potential
Research has explored the potential of structurally related cyclopropane derivatives in pharmacology. For instance, the compound PF-04455242, a κ-opioid receptor antagonist with high affinity, demonstrates the therapeutic potential in depression and addiction disorders, illustrating the broader relevance of cyclopropane derivatives in drug development (Grimwood et al., 2011).
Biocatalytic Applications
Biocatalytic approaches have been investigated for synthesizing key building blocks for anti-thrombotic agents like ticagrelor, indicating the importance of cyclopropane derivatives in medicinal chemistry. The use of enzymes such as ketoreductase, amidase, or lipase offers enantioselective routes to these building blocks, showcasing the integration of biotechnology in chemical synthesis (Hugentobler et al., 2016).
Analytical and Structural Chemistry
Investigations into the structure and derivatization of cathinones have provided insights into the analytical characterization of similar cyclopropane derivatives. Techniques such as GC-MS, IR, NMR, and X-ray diffraction have been utilized for identifying novel compounds, demonstrating the role of cyclopropane derivatives in forensic and pharmaceutical sciences (Nycz et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2S)-2-methyl-2-propan-2-yloxycyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)9-7(3)4-6(7)8;/h5-6H,4,8H2,1-3H3;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXXFUCTPVRSBQ-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CC1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@]1(C[C@H]1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2871766.png)
![2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate](/img/structure/B2871769.png)
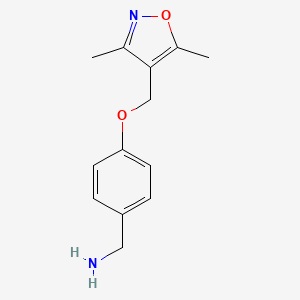

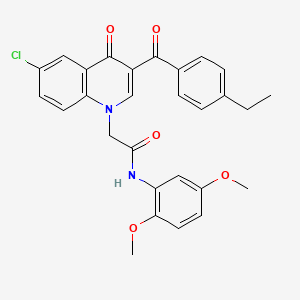
![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)
![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)
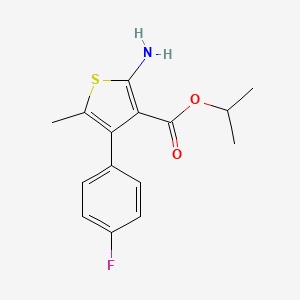
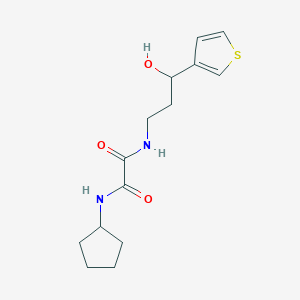
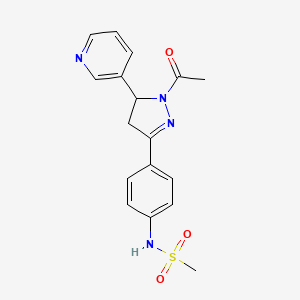
![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)
![1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone](/img/structure/B2871787.png)
